3-Chloro-2,6-dihydroxybenzoic acid
Overview
Description
Synthesis Analysis
The practical synthesis of derivatives similar to 3-Chloro-2,6-dihydroxybenzoic acid, such as 3-chloro-2,4-difluoro-5-hydroxybenzoic acid, involves several steps including nitration, esterification, reduction, diazotization, and hydrolysis, achieving a 70% overall yield. The structural determination of synthesized compounds is usually carried out using infrared spectroscopy, nuclear magnetic resonance spectroscopy, and mass spectrometry, indicating a method that could be adapted for 3-Chloro-2,6-dihydroxybenzoic acid (Zhang et al., 2020).
Molecular Structure Analysis
The molecular structure of compounds closely related to 3-Chloro-2,6-dihydroxybenzoic acid, such as 2-chloro-3-phenylbenzoic acid, has been elucidated using techniques like single crystal X-ray diffraction, revealing how steric interactions and supramolecular synthons affect molecular conformation (Boyarskiy et al., 2009).
Chemical Reactions and Properties
The electrochemical behavior and reactions of dihydroxybenzoic acid derivatives involve processes like electro-decarboxylation, leading to the formation of benzofuran derivatives. These reactions provide insight into the electrochemical properties and potential synthetic routes for related compounds (Moghaddam et al., 2006).
Physical Properties Analysis
While specific studies on 3-Chloro-2,6-dihydroxybenzoic acid are not provided, the physical properties of benzoic acid derivatives can be deduced from related compounds. The crystal and molecular structure analyses, such as those conducted for 2,6-dihydroxybenzoic acid, help understand the physical properties like crystalline structure, hydrogen bonding, and packing in the solid state (MacGillivray & Zaworotko, 1994).
Chemical Properties Analysis
Chemical properties of 3-Chloro-2,6-dihydroxybenzoic acid can be inferred from studies on similar molecules, such as the electrochemical synthesis and characterization of dihydroxybenzoic acid derivatives, illustrating the chemical behavior and potential interactions of such compounds (Moghaddam et al., 2006).
Scientific Research Applications
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Scientific Field: Biochemistry and Pharmacology
- Application Summary : Hydroxybenzoic acids, including 2,6-dihydroxybenzoic acid, have been studied for their structural and biological properties . They have been evaluated for their anti- and pro-oxidative potential, as well as their antimicrobial, cytotoxic, and lipophilic properties .
- Methods of Application : The anti-/pro-oxidant properties were evaluated using DPPH • (2,2-diphenyl-1-picrylhydrazyl), ABTS •+ (2,2-azino-bis (3-ethylbenzothiazoline-6-sulfonic acid), FRAP (ferric-reducing antioxidant power), CUPRAC (cupric-reducing antioxidant power), and Trolox oxidation assays . Lipophilicity was estimated by means of experimental (HPLC) and theoretical methods . The antimicrobial activity against Escherichia coli (E. coli), Pseudomonas aeruginosa (P. aeruginosa), Staphylococcus aureus (S. aureus), Bacillus subtilis (B. subtilis), Salmonella enteritidis (S. enteritidis), and Candida albicans (C. albicans) was studied .
- Results or Outcomes : The research provided a comprehensive understanding of the structural and biological properties of hydroxybenzoic acids .
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Scientific Field: Environmental Science and Bioremediation
- Application Summary : Chlorobenzoic acids (CBAs), which include 3-Chloro-2,6-dihydroxybenzoic acid, can be released into the environment from many different sources . They can be formed as intermediates during the degradation of certain herbicides .
- Methods of Application : The study discusses the bioremediation of CBAs .
- Results or Outcomes : The accumulation of CBAs in wastewater or soil can lead to the deceleration or inhibition of degradation of substances of which the CBAs are degradation products .
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Scientific Field: Food Bioactive Ingredients
- Application Summary : Hydroxybenzoic acids are a prominent kind of phenolic acids and are the major aromatic secondary metabolites that impart food with typical organoleptic characteristics and link to many health benefits .
- Methods of Application : These acids are found in a variety of sources like beverage crops, fruits, and vegetables .
- Results or Outcomes : Due to enormous dietary health benefits of hydroxybenzoic acids such as anti-inflammatory, antioxidant, anti-allergenic, immunoregulatory, antimicrobial, antiatherogenic, antithrombotic, antidiabetic, anticancer processes, and cardioprotective capabilities, they are attracting an ever-growing awareness in food technology .
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Scientific Field: Crystal Engineering
- Application Summary : The trimorphism of 3-hydroxybenzoic acid, a compound structurally similar to 3-Chloro-2,6-dihydroxybenzoic acid, has been studied .
- Methods of Application : An experimental and computational study was performed to investigate the trimorphism of 3-hydroxybenzoic acid .
- Results or Outcomes : The study revealed that the three polymorphs are close in energy .
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Scientific Field: Nonlinear Optics
- Application Summary : 3,5-dihydroxybenzoic acid, a compound structurally similar to 3-Chloro-2,6-dihydroxybenzoic acid, has been studied for its nonlinear optical (NLO) responses .
- Methods of Application : The study involved solvent-assisted investigation and density functional theory (DFT) geometry optimizations .
- Results or Outcomes : The optimized crystal structure can lead to enhanced NLO properties by facilitating better charge transfer and energy interactions within the crystal lattice .
- Scientific Field: Phase I Metabolism
- Application Summary : 2,6-Dihydroxybenzoic acid, a compound structurally similar to 3-Chloro-2,6-dihydroxybenzoic acid, is a secondary metabolite of salicylic acid which has been hydrolyzed by liver enzymes during phase I metabolism .
- Methods of Application : The study discusses the metabolism of salicylic acid in the liver .
- Results or Outcomes : The research provided a comprehensive understanding of the metabolic pathways of salicylic acid .
Future Directions
Future research could focus on the synthesis and applications of 3-Chloro-2,6-dihydroxybenzoic acid. For instance, it could be used as a fragment for the synthesis of small molecules and materials . Additionally, its potential role in enzymatic reactions and interactions with other compounds could be explored .
properties
IUPAC Name |
3-chloro-2,6-dihydroxybenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClO4/c8-3-1-2-4(9)5(6(3)10)7(11)12/h1-2,9-10H,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSGFVWJTKIEIDU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1O)C(=O)O)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20394690 | |
Record name | 3-chloro-2,6-dihydroxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20394690 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-2,6-dihydroxybenzoic acid | |
CAS RN |
26754-77-8 | |
Record name | 3-Chloro-2,6-dihydroxybenzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=26754-77-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-chloro-2,6-dihydroxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20394690 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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